6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one 6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17554420
InChI: InChI=1S/C10H12N2OS/c1-4-8-7(3)12-6(2)5-14-10(12)11-9(8)13/h5H,4H2,1-3H3
SMILES:
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28 g/mol

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one

CAS No.:

Cat. No.: VC17554420

Molecular Formula: C10H12N2OS

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one -

Specification

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
IUPAC Name 6-ethyl-3,5-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Standard InChI InChI=1S/C10H12N2OS/c1-4-8-7(3)12-6(2)5-14-10(12)11-9(8)13/h5H,4H2,1-3H3
Standard InChI Key YXOPZRGSKJOJJJ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N2C(=CSC2=NC1=O)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold consists of a thiazolo[3,2-a]pyrimidin-7-one core, where the thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is fused to a pyrimidinone system. Key substituents include:

  • Ethyl group at position 6, influencing steric and electronic properties.

  • Methyl groups at positions 3 and 5, modulating solubility and metabolic stability.

The IUPAC name, 6-ethyl-3,5-dimethyl- thiazolo[3,2-a]pyrimidin-7-one, reflects this substitution pattern. Spectroscopic characterization via 1H^1\text{H} NMR typically reveals distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH3_3, δ ~2.4–2.6 ppm for CH2_2) and methyl groups (δ ~2.1–2.3 ppm).

Table 1: Molecular descriptors of 6-ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one

PropertyValue
Molecular formulaC10H12N2OS\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{OS}
Molecular weight208.28 g/mol
IUPAC name6-ethyl-3,5-dimethyl-[1, thiazolo[3,2-a]pyrimidin-7-one
Canonical SMILESCCC1=C(N2C(=CSC2=NC1=O)C)C
InChIKeyYXOPZRGSKJOJJJ-UHFFFAOYSA-N

Synthetic Methodologies

Table 2: Representative reaction conditions for thiazolopyrimidinone synthesis

Starting materialConditionsYield (%)
2-Aminothiazole + alkynoateMeOH, 70°C, 12 h65–88
Brominated derivativesSuzuki-Miyaura coupling55–92

Post-Synthetic Functionalization

Brominated intermediates (e.g., 4-bromo-thiazolopyrimidinones) enable diversification via cross-coupling reactions. The Sonogashira reaction with terminal alkynes introduces alkynyl groups at position 2, while Suzuki-Miyaura couplings with aryl boronic acids expand aromatic diversity . These methods could be adapted to modify the ethyl or methyl substituents of the target compound.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at m/z 208.28 (calculated for C10H12N2OS+\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{OS}^+).

CompoundCell line (IC50_{50}, µM)Reference
6-Acetyl-7-methyl analogHT-29: 9.8
5-(3-Nitrophenyl) analogHepG2: 18.5

Monoamine Oxidase (MAO) Inhibition

Fluorinated thiazolopyrimidinones, such as compound 3g from PMC studies, selectively inhibit hMAO-A (IC50_{50} = 54.08 µM), suggesting potential neuropharmacological applications . The target compound’s alkyl substituents may modulate interactions with MAO isoforms, warranting targeted assays.

Future Directions and Challenges

  • Synthetic Optimization: Developing scalable routes for 6-ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one using green chemistry principles.

  • Biological Screening: Prioritizing in vitro assays against cancer cell lines, MAO isoforms, and microbial targets.

  • Structure-Activity Relationships (SAR): Systematically varying ethyl/methyl groups to elucidate their impact on bioactivity.

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